molecular formula C14H10N2O2S B2939907 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid CAS No. 477851-38-0

4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid

Cat. No.: B2939907
CAS No.: 477851-38-0
M. Wt: 270.31
InChI Key: ZCAUISOUJUFPIO-LUAWRHEFSA-N
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Description

4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid is an organic compound with the molecular formula C14H10N2O2S This compound is characterized by the presence of a cyano group, a thienyl group, and a benzenecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid typically involves a multi-step process. One common method includes the reaction of 2-thiophenecarboxaldehyde with malononitrile to form 2-cyano-2-(2-thienyl)vinylidenemalononitrile. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-Cyano-2-(2-furyl)vinyl]amino}benzenecarboxylic acid
  • 4-{[2-Cyano-2-(2-pyridyl)vinyl]amino}benzenecarboxylic acid
  • 4-{[2-Cyano-2-(2-phenyl)vinyl]amino}benzenecarboxylic acid

Uniqueness

Compared to similar compounds, 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

4-[[(Z)-2-cyano-2-thiophen-2-ylethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c15-8-11(13-2-1-7-19-13)9-16-12-5-3-10(4-6-12)14(17)18/h1-7,9,16H,(H,17,18)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAUISOUJUFPIO-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CNC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C\NC2=CC=C(C=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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